tert-Butyl vs Methyl/Ethyl/Benzyl Esters: Exclusive Reactivity with Thionyl Chloride to Yield Acid Chlorides [1]
tert-Butyl esters react with SOCl₂ at room temperature to provide acid chlorides in very good yields, whereas methyl, ethyl, isopropyl, and benzyl esters are essentially unreactive under identical conditions [1]. This chemoselectivity allows direct conversion of the target compound to 3-amino-2-methoxybenzoyl chloride without affecting the free amino group, a transformation that cannot be achieved with the corresponding methyl or ethyl 3-amino-2-methoxybenzoate.
| Evidence Dimension | Reactivity toward SOCl₂-mediated acid chloride formation at room temperature |
|---|---|
| Target Compound Data | Reaction proceeds in very good yields (qualitative yield descriptor per the primary reference); acid chloride formed cleanly |
| Comparator Or Baseline | Methyl, ethyl, isopropyl, and benzyl esters – all described as 'essentially unreactive' under the same conditions |
| Quantified Difference | Reactive vs unreactive (binary outcome); tert-butyl ester is the only alkyl ester class in the study that undergoes efficient conversion |
| Conditions | SOCl₂ (neat or in CH₂Cl₂), room temperature, 1–24 h; J. Org. Chem. 2017, 82, 3245–3251 |
Why This Matters
A procurement decision that overlooks this reactivity gap forces downstream synthetic routes to use harsher, less selective activation methods, increasing step count, impurity profiles, and cost.
- [1] Greenberg, J. A.; Sammakia, T. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. J. Org. Chem. 2017, 82 (6), 3245–3251. View Source
